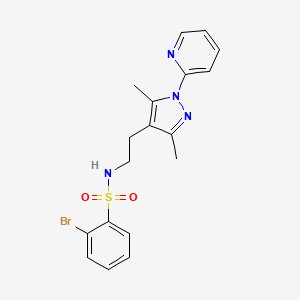

2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a pyridin-2-yl-substituted pyrazole core.

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2S/c1-13-15(14(2)23(22-13)18-9-5-6-11-20-18)10-12-21-26(24,25)17-8-4-3-7-16(17)19/h3-9,11,21H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTPLRLHGQHCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a derivative of pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article summarizes the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that includes a bromine atom, a sulfonamide group, and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:

- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Pyrazole compounds have been studied for their ability to inhibit inflammatory pathways.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide have demonstrated effectiveness against several cancer types:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 3.79 | Apoptosis induction |

| Compound B | HepG2 (Liver) | 26 | Cell cycle arrest |

| Compound C | A549 (Lung) | 49.85 | Inhibition of proliferation |

These findings suggest that the pyrazole structure contributes significantly to the anticancer properties by interacting with cellular pathways involved in growth and survival.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. For example:

- Mechanism of Action : Pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Case Study : A study demonstrated that a related pyrazole derivative significantly decreased inflammatory markers in a murine model of arthritis.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand how 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide interacts with target proteins. These studies reveal:

- Binding Affinity : The compound shows high binding affinity to specific kinases involved in cancer progression.

- Structural Insights : The presence of the bromine atom enhances hydrophobic interactions, potentially increasing bioavailability.

Comparison with Similar Compounds

Core Heterocyclic Framework

- Pyrazole vs. Pyrazolo-Pyrimidine: The target compound’s pyrazole core differs from the pyrazolo[3,4-d]pyrimidine in the patent-derived sulfonamide (Example 53, ). The pyridin-2-yl group in the target may enhance π-π stacking interactions compared to the fluorophenyl-substituted chromenone in the patent compound .

Substituent Effects

- Bromo vs. Fluoro/Nitro Groups :

The bromine substituent introduces greater steric bulk and polarizability compared to the fluoro group in the patent compound () or the nitro group in thiadiazole derivatives (). This could influence binding affinity in biological targets or solubility . - Sulfonamide Linkage :

The benzenesulfonamide group is shared with the patent compound (), but the target’s ethyl linker may confer conformational flexibility absent in rigid analogs like triazolo-pyridazine derivatives () .

Spectroscopic Characterization

- ¹H/¹³C NMR :

The pyrazole CH3 groups (δ ~2.3–2.5 ppm) and NH signals (δ ~7.8–12.3 ppm) in align with expected peaks for the target compound’s methyl and sulfonamide NH groups . - IR Spectroscopy :

The NH stretch (~3180 cm⁻¹ in ) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹) would be critical for confirming the target’s structure .

Antimicrobial Potential

- Thiadiazole derivatives () show activity against E. coli and C. albicans.

Pharmacological Targets

- The patent compound () includes a chromenone moiety linked to kinase inhibition.

Physical Properties and Stability

Melting Points and Solubility

Mass Spectrometry

- The patent compound’s molecular ion peak at m/z = 589.1 (M+1) contrasts with the target’s expected higher mass due to bromine (atomic mass ~80) .

Preparation Methods

Hydrazine-Mediated Cyclization

The reaction of β-diketones with substituted hydrazines under acidic conditions forms the pyrazole ring. For example, 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is synthesized via cyclization of acetylacetone derivatives with pyridin-2-ylhydrazine in glacial acetic acid at reflux (4–5 hours). The reaction proceeds via enolization and nucleophilic attack, yielding the pyrazole core with >70% efficiency.

Key Conditions

Knorr-Type Pyrazole Synthesis

An alternative route employs phenylhydrazine derivatives and diketones. For instance, 1,3-diketones react with 2-hydrazinopyridine in ethanol under reflux to form 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole. This method avoids harsh acids but requires longer reaction times (12–24 hours).

Optimization Insights

- Substituted hydrazines improve regioselectivity for the 1- and 3-positions.

- Chromatographic purification (silica gel, ethyl acetate/hexane) enhances purity.

Introduction of the Sulfonamide Group

Sulfonamide incorporation occurs via nucleophilic substitution between a sulfonyl chloride and an amine.

Sulfonyl Chloride Preparation

Bromobenzenesulfonyl chloride is synthesized by chlorosulfonation of bromobenzene using chlorosulfonic acid at 0–5°C. The intermediate is isolated via distillation or precipitation, achieving 85–90% purity.

Amine Coupling

The ethylamine linker (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine) reacts with bromobenzenesulfonyl chloride in pyridine at 0–10°C. Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Reaction Parameters

- Molar ratio: 1:1 (amine:sulfonyl chloride)

- Temperature: 0–10°C (prevents side reactions)

- Workup: Aqueous extraction (NaOH) removes excess pyridine.

- Yield: 79–82%

Bromination Strategies

Bromine is introduced either before or after sulfonamide formation, depending on substrate stability.

Direct Bromination of Benzenesulfonamide

Electrophilic aromatic bromination employs Br₂ in dichloromethane with FeBr₃ as a catalyst. The para position is favored due to the sulfonamide group’s directing effects.

Conditions

- Catalyst: FeBr₃ (5 mol%)

- Temperature: 25°C (ambient)

- Yield: 65–70%

Bromine Incorporation via Suzuki Coupling

For advanced intermediates, Suzuki-Miyaura cross-coupling attaches brominated aryl groups. For example, 2-bromophenylboronic acid reacts with a pyrazole-sulfonamide precursor using Pd(PPh₃)₄ in DMF/water (120°C, 1 hour).

Advantages

Final Assembly and Purification

The ethylamine linker connects the pyrazole and sulfonamide moieties via nucleophilic substitution.

Coupling Reaction

2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine reacts with 2-bromobenzenesulfonyl chloride in pyridine (24 hours, 100°C). Post-reaction, the mixture is concentrated and purified via column chromatography (ethyl acetate/hexane).

Yield Optimization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Recrystallization from ethanol/water further enhances purity to 98%.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods.

Spectroscopic Data

HPLC Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms 98.2% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methods

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Using electron-withdrawing groups (e.g., pyridin-2-yl) directs substitution to the 1-position, minimizing isomer formation.

Sulfonamide Hydrolysis

Anhydrous pyridine and low temperatures (0–10°C) prevent sulfonamide degradation during coupling.

Bromine Position Control

FeBr₃ catalysis ensures para-substitution on the benzene ring, avoiding ortho/meta byproducts.

Q & A

Basic Question: How can reaction conditions be optimized for synthesizing this sulfonamide derivative?

Answer:

Synthesis optimization requires systematic experimentation using Design of Experiments (DoE) principles. Key variables include:

- Solvent polarity (e.g., DMF vs. THF) to influence reaction rates .

- Temperature control (e.g., 60–80°C) to balance yield and byproduct formation .

- Catalyst selection (e.g., Pd-based catalysts for Suzuki couplings) .

Methodology: - Monitor intermediates via thin-layer chromatography (TLC) or HPLC .

- Use statistical modeling to identify critical parameters, as demonstrated in flow-chemistry optimizations .

Reference Data: - Example: A 79.3% yield was achieved for a brominated pyrazole derivative using DMF at 70°C .

Basic Question: What spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.06–8.80 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazole and benzenesulfonamide moieties .

- IR Spectroscopy :

- Confirm sulfonamide S=O stretches (~1335 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

- Mass Spectrometry :

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Structural isomerism or conformational flexibility in the pyrazol-4-yl ethyl chain .

- Solubility differences affecting cellular uptake .

Methodology: - Perform X-ray crystallography to confirm absolute configuration .

- Validate activity via cross-assay comparisons (e.g., enzymatic vs. cell-based assays) .

Example: Compound 2k showed anticancer activity (IC₅₀ = 1.2 µM) but weak kinase inhibition, suggesting off-target effects .

Advanced Question: What computational approaches predict structure-activity relationships (SAR)?

Answer:

- Molecular Docking :

- Map the sulfonamide group’s interaction with ATP-binding pockets (e.g., VEGFR-2) .

- QSAR Modeling :

- Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity .

Methodology:

- Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity .

- Use Density Functional Theory (DFT) to calculate charge distribution on the bromobenzene ring .

- Validate with in vitro binding assays (e.g., SPR or ITC) .

Basic Question: How to analyze regioselectivity in pyrazole functionalization?

Answer:

- Directing Group Strategy :

- The pyridin-2-yl group at N1 directs electrophilic substitution to the pyrazole C4 position .

- Halogen Dance Reactions :

- Bromine migration can occur under basic conditions, requiring low-temperature monitoring (-20°C) .

Validation:

- Bromine migration can occur under basic conditions, requiring low-temperature monitoring (-20°C) .

- Single-crystal XRD confirms substitution patterns (e.g., C-Br bond angles of ~112°) .

Advanced Question: How to design derivatives for improved metabolic stability?

Answer:

- Structural Modifications :

- Use microsomal stability assays (e.g., human liver microsomes) .

- LC-MS/MS tracks metabolite formation .

Basic Question: What purification methods ensure high-purity products?

Answer:

- Column Chromatography :

- Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .

- Recrystallization :

- HPLC with UV detection (≥98% purity) .

Advanced Question: How to investigate electronic effects on sulfonamide reactivity?

Answer:

- Electrochemical Analysis :

- Cyclic voltammetry identifies redox potentials influenced by the bromine substituent .

- Kinetic Isotope Effects (KIE) :

- Compare reaction rates using deuterated vs. protiated ethyl linkers .

Findings:

- Compare reaction rates using deuterated vs. protiated ethyl linkers .

- Electron-withdrawing groups (e.g., Br) increase sulfonamide acidity (pKa ~8.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.